Dopamine D2 Receptor Potentiation: Melanostatin (MIF-1) vs. Amantadine Bioconjugate (Boc-MIF-1-Am)
In a functional assay at human dopamine D2 receptors (hD2R), Melanostatin (MIF-1) itself was only active at the highest concentration tested, exhibiting an EC50 of 23.64 ± 6.73 nM at a 1 nM concentration [1]. In contrast, the bioconjugate Boc-MIF-1-Am (compound 2) demonstrated a lower EC50 of 17.82 ± 4.24 nM, which corresponds to a 4.9-fold increase in dopamine potency at 0.01 nM . This indicates that while the bioconjugate is more potent in this specific functional assay, the native MIF-1 peptide serves as the essential, lower-potency baseline and the core pharmacophore for rational design.
| Evidence Dimension | Potentiation of dopamine effect at human D2R (EC50) |
|---|---|
| Target Compound Data | EC50 = 23.64 ± 6.73 nM (at 1 nM concentration) |
| Comparator Or Baseline | Boc-MIF-1-Am (bioconjugate of MIF-1 and amantadine): EC50 = 17.82 ± 4.24 nM (promotes a 4.9-fold increase in dopamine potency at 0.01 nM) |
| Quantified Difference | Boc-MIF-1-Am is approximately 1.3-fold more potent based on EC50 values, but this is a simplification of the more complex functional enhancement of dopamine potency. |
| Conditions | Functional assay at human dopamine D2 receptors (hD2R) |
Why This Matters
This comparison establishes MIF-1 as the essential reference standard for evaluating next-generation PAMs, defining the baseline activity from which enhanced analogs are developed.
- [1] Silva-Reis, S. C., Correia, X. C., Costa-Almeida, H. F., Pires-Lima, B. L., Maronde, D., Costa, V. M., García-Mera, X., Cruz, L., Brea, J., Loza, M. I., Rodríguez-Borges, J. E., & Sampaio-Dias, I. E. (2023). Stapling Amantadine to Melanostatin Neuropeptide: Discovery of Potent Positive Allosteric Modulators of the D2 Receptors. ACS Medicinal Chemistry Letters. doi:10.1021/acsmedchemlett.3c00264.s001 View Source
